molecular formula C4H5N5 B6237707 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile CAS No. 2091707-34-3

5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B6237707
CAS No.: 2091707-34-3
M. Wt: 123.12 g/mol
InChI Key: XIYLDPNSVOXTGH-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with acetonitrile under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro-triazoles, reduced amines, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2091707-34-3

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

IUPAC Name

5-amino-1-methyl-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C4H5N5/c1-9-4(6)7-3(2-5)8-9/h1H3,(H2,6,7,8)

InChI Key

XIYLDPNSVOXTGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C#N)N

Purity

95

Origin of Product

United States

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